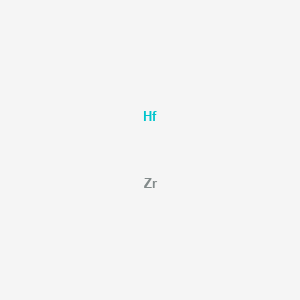

Hafnium--zirconium (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hafnium–zirconium (1/1) is a compound consisting of equal parts hafnium and zirconium. Both elements are transition metals and share similar chemical properties due to their placement in the periodic table. Hafnium and zirconium are often found together in nature, primarily in minerals such as zircon and baddeleyite. The compound is of significant interest due to its applications in various high-tech industries, particularly in nuclear technology and electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of hafnium–zirconium (1/1) typically involves the separation of hafnium and zirconium from their ores, followed by their combination in the desired ratio. One common method is the high-temperature chlorination of zirconium and hafnium ores to produce their respective tetrachlorides. These tetrachlorides are then reduced using magnesium or sodium to obtain the metals .

Industrial Production Methods: On an industrial scale, solvent extraction techniques are often employed to separate hafnium from zirconium due to their similar chemical properties. Solvents such as methyl isobutyl ketone (MIBK) and tributyl phosphate (TBP) are commonly used. The separated metals are then combined in a 1:1 ratio to form the compound .

Análisis De Reacciones Químicas

Types of Reactions: Hafnium–zirconium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Both hafnium and zirconium form stable oxides when exposed to air, which provides a protective layer against further corrosion .

Common Reagents and Conditions:

Oxidation: Both metals react with oxygen to form their respective oxides (HfO₂ and ZrO₂) at elevated temperatures.

Reduction: The tetrachlorides of hafnium and zirconium can be reduced using magnesium or sodium to obtain the pure metals.

Substitution: Hafnium and zirconium can form various organometallic compounds through reactions with organic ligands.

Major Products: The major products of these reactions include hafnium dioxide, zirconium dioxide, and various organometallic compounds such as hafnium and zirconium alkyls and aryls .

Aplicaciones Científicas De Investigación

Hafnium–zirconium (1/1) has numerous applications in scientific research and industry:

Chemistry: Used in the synthesis of advanced materials and catalysts.

Biology: Investigated for potential use in biomedical devices due to its biocompatibility.

Medicine: Explored for use in radiation therapy due to its high atomic number, which enhances its ability to absorb X-rays.

Industry: Widely used in nuclear reactors as cladding for fuel rods due to its low neutron-capture cross-section and high corrosion resistance

Mecanismo De Acción

The mechanism by which hafnium–zirconium (1/1) exerts its effects is primarily through its chemical stability and resistance to corrosion. In nuclear reactors, the compound acts as a barrier to prevent the escape of radioactive materials while allowing the efficient transfer of heat. The molecular targets include the atomic nuclei, where the compound’s low neutron-capture cross-section minimizes interference with the nuclear reactions .

Comparación Con Compuestos Similares

Hafnium–zirconium (1/1) is unique due to the nearly identical chemical properties of hafnium and zirconium, which make their separation challenging. Similar compounds include:

Titanium–zirconium: Another transition metal compound with similar properties but lower neutron-capture cross-section.

Zirconium–niobium: Used in nuclear applications but with different mechanical properties.

Hafnium–tantalum: Known for its high melting point and corrosion resistance .

Propiedades

Número CAS |

66142-38-9 |

|---|---|

Fórmula molecular |

HfZr |

Peso molecular |

269.71 g/mol |

Nombre IUPAC |

hafnium;zirconium |

InChI |

InChI=1S/Hf.Zr |

Clave InChI |

INIGCWGJTZDVRY-UHFFFAOYSA-N |

SMILES canónico |

[Zr].[Hf] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)

![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)

![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)